N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide
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Overview
Description
N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide is a synthetic organic compound characterized by its complex structure, which includes a quinoline core, a naphthalene moiety, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Introduction of the Dimethyl Groups: Methylation of the quinoline core can be achieved using methyl iodide in the presence of a base such as potassium carbonate.
Attachment of the Ethyl Chain: The ethyl chain can be introduced via an alkylation reaction using ethyl bromide.
Formation of the Naphthalen-2-yloxy Acetamide: This involves the reaction of naphthol with chloroacetic acid to form naphthalen-2-yloxy acetic acid, which is then converted to the corresponding acyl chloride using thionyl chloride. The acyl chloride is then reacted with the quinoline derivative to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can target the carbonyl group in the quinoline core, potentially converting it to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the acetamide group, where the naphthalen-2-yloxy moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Hydroxyquinoline derivatives.
Substitution: Various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound could be explored for its pharmacological properties. Its potential to interact with specific enzymes or receptors could make it a candidate for the treatment of diseases such as cancer, infections, or neurological disorders.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics.
Mechanism of Action
The mechanism of action of N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes, receptors, or DNA. The quinoline core is known to intercalate with DNA, potentially disrupting replication and transcription processes. The naphthalene moiety could enhance binding affinity to hydrophobic pockets in proteins, while the acetamide group could form hydrogen bonds with amino acid residues.
Comparison with Similar Compounds
Similar Compounds
N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-(phenoxy)acetamide: Similar structure but with a phenoxy group instead of a naphthalen-2-yloxy group.
N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-(benzyloxy)acetamide: Contains a benzyloxy group instead of a naphthalen-2-yloxy group.
N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-(methoxy)acetamide: Features a methoxy group instead of a naphthalen-2-yloxy group.
Uniqueness
The uniqueness of N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide lies in its combination of a quinoline core with a naphthalen-2-yloxy acetamide group. This specific arrangement of functional groups can confer unique chemical and biological properties, such as enhanced binding affinity to certain biological targets or improved stability under various conditions.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-naphthalen-2-yloxyacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O3/c1-16-11-21-13-20(25(29)27-23(21)12-17(16)2)9-10-26-24(28)15-30-22-8-7-18-5-3-4-6-19(18)14-22/h3-8,11-14H,9-10,15H2,1-2H3,(H,26,28)(H,27,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEJCCOIPVYECNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)NC(=O)C(=C2)CCNC(=O)COC3=CC4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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